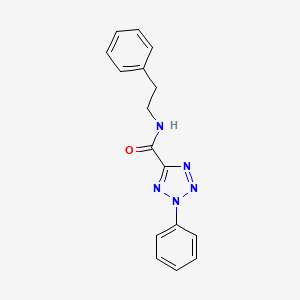

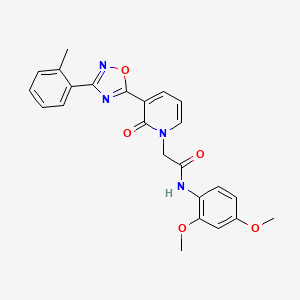

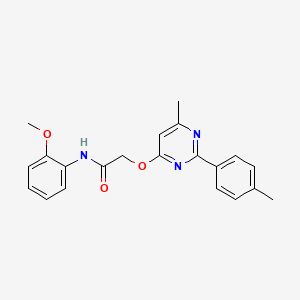

N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds . Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of compounds were synthesized using a variety of phenols . The chemical characterization was established by FTIR, 1 HNMR, and 13 CNMR techniques .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a derivative of 5-Phenyltetrazole, which has a molecular formula of C7H6N4 .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis

Tetrazoles are crystalline light yellow powder and odorless . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles dissolve in water, acetonitrile, etc .Scientific Research Applications

Antitumor Applications

- Antitumor Activity : Certain tetrazole derivatives, including related compounds, have been identified for their broad-spectrum antitumor activity against leukemia, highlighting their potential as prodrug modifications to improve efficacy in cancer treatment (Stevens et al., 1984). Additionally, the development of novel classes of "minimal" DNA-intercalating agents for antitumor applications indicates the significance of such compounds in medical chemistry, offering a basis for creating less cytotoxic and more effective cancer therapies (Denny et al., 1990).

Antiallergic Properties

- Antiallergic Agents : Research on N-(1H-tetrazol-5-yl) derivatives has demonstrated significant antiallergic activity, surpassing traditional treatments in efficacy. This suggests the utility of tetrazole derivatives in developing more potent antiallergic medications (Honma et al., 1983).

Antimicrobial Activity

- Antimycobacterial Activity : The synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides and their evaluation against various mycobacterial strains have shown promising results, indicating the potential of tetrazole derivatives in treating mycobacterial infections with minimal cytotoxicity (Goněc et al., 2016).

Synthesis and Chemical Properties

- Heterocyclic Compound Synthesis : The use of multicomponent reactions (MCR) to create substituted tetrazole derivatives offers a pathway to generate diverse, novel, and complex heterocycles. This method underscores the role of tetrazoles in medicinal chemistry, emphasizing their bioisosteric similarities to carboxylic acids and amides, along with their metabolic stability (Neochoritis et al., 2019).

- Dynamic Chemical Behavior : Studies have also explored the dynamic 1H-NMR properties of certain tetrazole derivatives, investigating the high barriers to rotation about specific bonds. This research provides valuable insights into the conformational dynamics and stability of these compounds, contributing to a deeper understanding of their chemical behavior (Movahedifar et al., 2017).

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

The future directions for “N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. As new classes of angiotensin-II receptor antagonists, these compounds could potentially be used in the treatment of hypertension .

Properties

IUPAC Name |

2-phenyl-N-(2-phenylethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCKUAJEGANNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)

![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)

![3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2926647.png)